3-Amino-5-(4-chlorophenyl)benzoic acid
Description
3-Amino-5-(4-chlorophenyl)benzoic acid is a benzoic acid derivative featuring an amino group at the 3-position and a 4-chlorophenyl substituent at the 5-position of the aromatic ring. This compound is of interest in pharmaceutical and agrochemical research due to its structural versatility, which allows for interactions with biological targets.
Properties
IUPAC Name |
3-amino-5-(4-chlorophenyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO2/c14-11-3-1-8(2-4-11)9-5-10(13(16)17)7-12(15)6-9/h1-7H,15H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQBJKAOYJWSABO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CC(=C2)N)C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40689570 | |
| Record name | 5-Amino-4'-chloro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40689570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261933-50-9 | |
| Record name | 5-Amino-4′-chloro[1,1′-biphenyl]-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261933-50-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Amino-4'-chloro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40689570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-(4-chlorophenyl)benzoic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-chlorobenzonitrile.
Amination: The nitrile group is converted to an amine group through a reduction reaction using hydrogen gas and a suitable catalyst such as palladium on carbon.
Carboxylation: The resulting 4-chloroaniline undergoes carboxylation to introduce the carboxylic acid group, often using carbon dioxide under high pressure and temperature in the presence of a base like potassium hydroxide.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-(4-chlorophenyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or nitric acid can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Sodium methoxide or other strong nucleophiles can facilitate substitution reactions.
Major Products
Oxidation: Nitro-derivatives of the original compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
3-Amino-5-(4-chlorophenyl)benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and polymers due to its aromatic structure.
Mechanism of Action
The mechanism of action of 3-Amino-5-(4-chlorophenyl)benzoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the amino and carboxylic acid groups allows it to form hydrogen bonds and ionic interactions, which can influence its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substitution Position Variations
5-Chloro-2-[(4-chlorophenyl)amino]benzoic acid (3e)
- Molecular Formula: C₁₃H₉Cl₂NO₂
- Melting Point : 227–230°C
- Key Differences: The amino group is at the 2-position instead of the 3-position, and an additional chlorine substituent is present at the 5-position. This structural variation enhances thermal stability compared to simpler benzoic acid derivatives .
4-Amino-2-chlorobenzoic acid
- Molecular Formula: C₇H₆ClNO₂
- Melting Point : 210–215°C
- Key Differences: The amino and chlorine groups are at the 4- and 2-positions, respectively.
Functional Group Variations
3-Amino-5-(methylsulfonyl)benzoic acid
- Molecular Formula: C₈H₉NO₄S
- Key Differences: A methylsulfonyl group replaces the 4-chlorophenyl substituent.
4-(4-Amino-2-fluorophenyl)benzoic acid
- Molecular Formula : C₁₃H₉ClO₃
- Key Differences : A fluorophenyl group replaces the chlorophenyl moiety. Fluorine’s electronegativity may enhance binding affinity in biological systems compared to chlorine .
Comparison with Heterocyclic Analogs
Thiophene-Based Derivatives
3-Amino-5-(4-chlorophenyl)thiophene-2-carboxylic acid
- Molecular Formula: C₁₁H₈ClNO₂S
- Key Differences: The benzene ring is replaced with a thiophene ring.
Methyl 3-Amino-5-(4-chlorophenyl)thiophene-2-carboxylate
- CAS : 91076-93-6
- Market Data: Actively traded in regional markets (Europe, Asia, North America), indicating industrial relevance. The esterification of the carboxylic acid group improves volatility for synthetic applications .
Data Tables
Table 1: Physical and Structural Comparison
Key Research Findings
- Halogen Effects : Chlorophenyl-substituted benzoic acids (e.g., compound 3e) show higher melting points than their fluorophenyl counterparts, likely due to stronger intermolecular interactions .
- Market Trends : Thiophene derivatives of the target compound are commercially significant, with active regional markets in Asia and Europe .
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